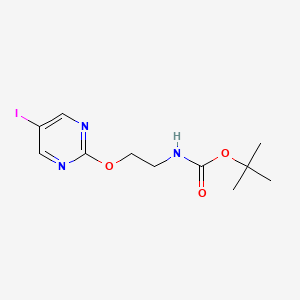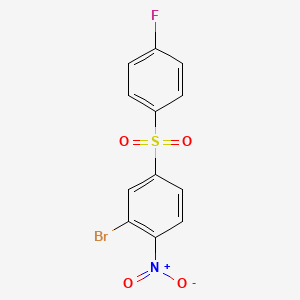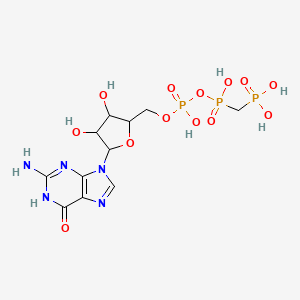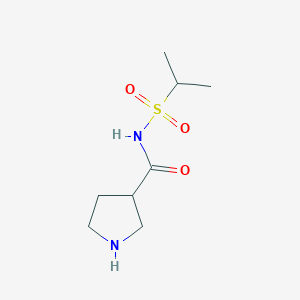![molecular formula C14H16ClNS B12075777 {[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)
{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine is a compound that features a thiophene ring, a phenyl ring, and an amine group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Méthodes De Préparation
The synthesis of {[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in medicinal chemistry. Thiophene derivatives, including {[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine, are known for their pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities . Additionally, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of {[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives have been shown to interact with voltage-gated sodium channels, leading to their use as anesthetics . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine can be compared with other thiophene derivatives, such as suprofen and articaine . These compounds share similar structural features but differ in their specific biological activities and applications. Suprofen, for example, is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic .
Propriétés
Formule moléculaire |
C14H16ClNS |
|---|---|
Poids moléculaire |
265.8 g/mol |
Nom IUPAC |
N-[(5-chloro-2-thiophen-3-ylphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C14H16ClNS/c1-10(2)16-8-12-7-13(15)3-4-14(12)11-5-6-17-9-11/h3-7,9-10,16H,8H2,1-2H3 |
Clé InChI |
GHXFVCDBAJQJDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC1=C(C=CC(=C1)Cl)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B12075697.png)
![3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid](/img/structure/B12075700.png)


![O-{2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12075722.png)





![4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12075756.png)

![Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12075769.png)

